1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 4-phenylpiperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Compounds with the piperidine moiety are known for their pharmacological activities, including analgesic and antipsychotic effects.
Properties
Molecular Formula |
C15H16N4S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C15H16N4S/c1-12-17-18-14(20-12)19-9-7-15(11-16,8-10-19)13-5-3-2-4-6-13/h2-6H,7-10H2,1H3 |
InChI Key |
CHFAZCGUYYFZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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